N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-4-26-10-6-9-16(19(26)29)18-23-24-20(25(18)3)30-12-17(28)22-15-8-5-7-14(11-15)21-13(2)27/h5-11H,4,12H2,1-3H3,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBRJWTQRSTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with promising biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its potential applications in medicinal chemistry.
Structural Characteristics
The compound is characterized by the following structural features:
- Acetamide moiety : Enhances solubility and bioavailability.
- Thioether linkage : May increase stability and influence biological interactions.
- 1,2,4-Triazole ring : Known for a wide range of biological activities including antifungal and anticancer properties.
- Dihydropyridinone component : Suggests potential calcium channel blocking activity.
The molecular formula is with a molecular weight of 426.5 g/mol .
Anticancer Properties
Research indicates that compounds containing triazole and thioether functionalities exhibit significant anticancer activities. The specific compound has been evaluated in various studies for its ability to inhibit cancer cell proliferation. For instance, in vitro assays have shown that it can effectively reduce the viability of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Its structural components suggest that it may interact with viral proteins or host cell receptors involved in viral entry or replication. Preliminary studies have indicated potential efficacy against specific viral strains, warranting further investigation into its mechanism of action.
Antimicrobial Effects
The presence of the triazole ring enhances the compound's potential as an antimicrobial agent. Research has shown that related compounds exhibit broad-spectrum activity against bacteria and fungi. The specific substitution pattern in N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide may confer unique antimicrobial properties that merit detailed exploration .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in Pharmaceutical Research, researchers synthesized several derivatives of triazole-containing compounds and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral activity of the compound against influenza virus. Using a plaque reduction assay, the compound demonstrated significant inhibition of viral replication at low micromolar concentrations. The study concluded that further optimization of the compound could enhance its efficacy against viral infections.
Comparison with Similar Compounds
To better understand the biological activity of N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo... | Triazole-thioether structure | Anticancer |
| N-(4-fluorophenyl)-2-(5-(1-(4-methoxyphenyl)... | Fluorophenyl substitution | FGFR inhibitor |
| 5-(4-chlorophenyl)-1H-[1,2,4]triazole derivatives | Triazole core | Antimicrobial |
These comparisons highlight the unique aspects of N-(3-acetamidophenyl)-2... that may enhance its biological activity relative to other compounds.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Structurally analogous compounds share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents, which modulate their physicochemical and biological properties. Key examples include derivatives reported in :
Key Observations :
- Bioactivity: The 1-ethyl-2-oxo-dihydropyridinyl group may confer unique hydrogen-bonding interactions, unlike the phthalazinone in derivatives, which could influence target binding .
Physicochemical Properties
Critical micelle concentration (CMC) and solubility are often assessed via spectrofluorometry or tensiometry, as demonstrated for quaternary ammonium compounds in . While direct CMC data for the target compound are unavailable, structural analogs suggest:
- Polar substituents (e.g., acetamide) reduce aggregation tendencies compared to hydrophobic groups (e.g., dichlorophenyl), aligning with findings where CMC values correlate with alkyl chain length and hydrophobicity .
- Steric effects: The bulky pyridinone fragment in the target compound may hinder micelle formation, contrasting with smaller substituents in simpler triazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
